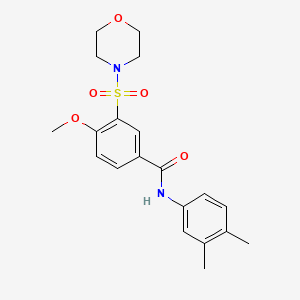![molecular formula C18H26N2O3S B5121704 N-{4-[(dicyclopentylamino)sulfonyl]phenyl}acetamide](/img/structure/B5121704.png)
N-{4-[(dicyclopentylamino)sulfonyl]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(dicyclopentylamino)sulfonyl]phenyl}acetamide, commonly known as DPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DPA is a sulfonamide-based inhibitor of the anion exchanger protein, AE3, which plays a crucial role in regulating intracellular pH and cell volume.
作用機序
DPA acts as a competitive inhibitor of AE3 by binding to the protein's active site and preventing the transport of anions across the cell membrane. This results in a decrease in intracellular pH and an increase in cell volume, which can have various physiological and pathological consequences.
Biochemical and physiological effects:
DPA has been shown to have a wide range of effects on various physiological processes, including acid-base balance, cell volume regulation, and neurotransmitter release. DPA has been shown to decrease intracellular pH and increase cell volume, which can affect the function of various ion channels and transporters. Additionally, DPA has been shown to modulate neurotransmitter release in the brain, potentially affecting behavior and cognition.
実験室実験の利点と制限
One of the main advantages of using DPA in lab experiments is its specificity for AE3, which allows for the selective inhibition of this protein without affecting other anion transporters. Additionally, DPA is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, DPA has some limitations, including its potential toxicity and the need for careful dosing to avoid off-target effects.
将来の方向性
There are several potential future directions for research involving DPA. One area of interest is the role of AE3 in cancer biology, as AE3 has been shown to be upregulated in various types of cancer cells. Additionally, the use of DPA as a potential therapeutic agent for diseases involving AE3 dysregulation, such as epilepsy and heart failure, could be explored. Finally, the development of more specific and potent inhibitors of AE3 could lead to a better understanding of the physiological and pathological roles of this protein.
合成法
The synthesis of DPA involves the reaction of 4-aminobenzenesulfonamide with cyclopentylmagnesium bromide, followed by the addition of acetic anhydride. The resulting compound is then purified using column chromatography to obtain DPA in high yield and purity.
科学的研究の応用
DPA has been extensively used in scientific research as a tool to study the function of AE3 and its role in various physiological processes. AE3 is expressed in a wide range of tissues, including the brain, heart, and kidney, and plays a crucial role in regulating intracellular pH and cell volume. DPA has been shown to inhibit AE3 activity in a dose-dependent manner, making it a valuable tool for studying the physiological and pathological roles of AE3.
特性
IUPAC Name |
N-[4-(dicyclopentylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-14(21)19-15-10-12-18(13-11-15)24(22,23)20(16-6-2-3-7-16)17-8-4-5-9-17/h10-13,16-17H,2-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQJSKQFRWWEHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C2CCCC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-[4-(benzyloxy)phenyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5121623.png)


![4-{6-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-3-pyridazinyl}morpholine](/img/structure/B5121673.png)
![4-(3-methoxypropyl)-1-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperidine](/img/structure/B5121678.png)

![N~2~-(4-fluorophenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5121711.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-ethyl-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B5121715.png)
![1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5121725.png)

amino]butanoate](/img/structure/B5121727.png)
![ethyl {2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B5121730.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5121735.png)
![5-amino-1-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5121747.png)